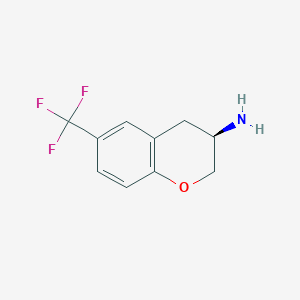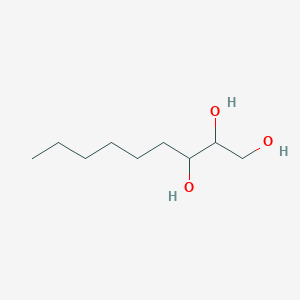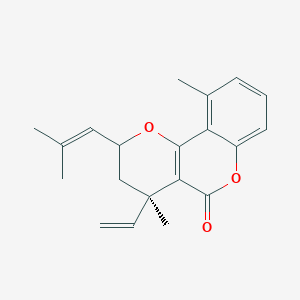
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety profiles and the ability to produce pure products without the need for additional purification .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- undergoes various chemical reactions, including:
Cycloaddition: Diels-Alder reactions involving oxazole as dienes and electrophilic alkenes have been developed as a route to pyridines.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, electron-donating groups are often required .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be compared with other similar compounds, such as:
Propiedades
Número CAS |
102536-93-6 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
TVHHXMYZNVBFAW-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



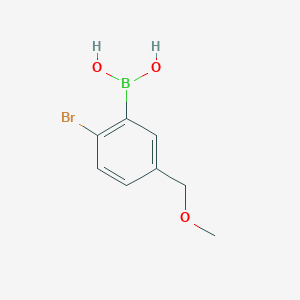


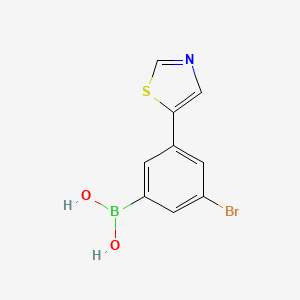
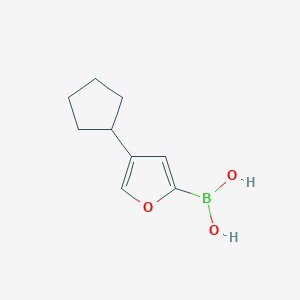
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
